

Galantide: A Technical Guide on Structure, Function, and Analysis

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the peptide **Galantide**, a widely utilized galanin receptor antagonist. It details the peptide's core structure, physicochemical properties, and mechanism of action. Furthermore, this guide presents key quantitative data regarding its biological activity and outlines standardized experimental protocols for its synthesis and functional characterization. The included diagrams of signaling pathways and experimental workflows serve to visually articulate complex processes for enhanced understanding.

Core Peptide Structure and Properties

Galantide is a synthetic chimeric peptide, engineered by combining the N-terminal fragment of galanin with a C-terminal fragment from Substance P.[1][2][3][4] Specifically, it consists of amino acids 1-13 of galanin linked to amino acids 5-11 of Substance P.[5][6][7] This unique construction confers its potent antagonist activity at galanin receptors.

Primary Structure:

- Amino Acid Sequence (Three-Letter): H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[5][8]
- Amino Acid Sequence (One-Letter): GWTLNSAGYLLGPQQFFGLM-NH2[5][8]



C-Terminal Modification: The C-terminus is amidated (-NH2).[2][5][7]

This peptide is typically supplied as a trifluoroacetate salt and should be stored at -20°C, protected from light and moisture.[5][8]

Physicochemical Data

The fundamental properties of **Galantide** are summarized in the table below, providing essential information for experimental design and application.

Property	Value	Citation(s)
Molecular Formula	C104H151N25O26S1	[5][8]
Molecular Weight	~2199.56 g/mol	[5][8]
CAS Number	138579-66-5	[2][5]
Synonyms	M15, Galanin (1-13)- Substance P (5-11) amide	[5][7]
Purity	> 95% (Typically confirmed by HPLC)	[3]
Solubility	Soluble in water	[3][4]

Biological Activity and Mechanism of Action

Galantide functions as a non-specific, reversible galanin receptor antagonist.[1][2] It competitively blocks the neuronal and endocrine actions of galanin in a dose-dependent manner.[3][4][5] Its primary mechanism involves preventing galanin from binding to its receptors (GalR1, GalR2, GalR3), thereby inhibiting downstream signaling cascades.

Key biological effects of **Galantide**'s antagonism include:

- Inhibition of galanin-mediated reduction of glucose-induced insulin secretion.[1][5][6]
- Blockade of galanin's inhibitory effect on acetylcholine release.[4][5][7]
- Antagonism of the galanin-induced increase in K+ conductance in neurons.



Quantitative Biological Data

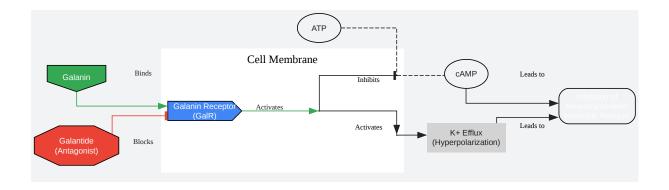
The following table summarizes the key quantitative metrics that define **Galantide**'s potency and binding affinity across various experimental models.

Parameter	Description	Value	Model System	Citation(s)
IC50	Antagonism of galanin-mediated inhibition of insulin secretion.	1.0 nM	Mouse pancreatic islets	[1][2][6]
IC50	Antagonism of galanin-induced increase in K+ conductance.	4 nM	Mudpuppy parasympathetic neurons	[1][2]
IC50	Displacement of 125I-galanin from receptors.	< 0.1 nM	Rin m 5F insulinoma cells	[6]
Kd	Binding affinity for high-affinity galanin binding sites.	< 0.1 nM	Rat hypothalamus	[2]
Kd	Binding affinity for low-affinity galanin binding sites.	~6 nM	Rat hypothalamus	[2]
Kd	Binding affinity for Substance P (SP) receptors.	~40 nM	(Implied from receptor binding studies)	[2]

Galanin Receptor Signaling and Galantide Inhibition

Galanin receptors are G-protein coupled receptors (GPCRs), primarily coupling to Gi/o proteins. Activation by galanin initiates an inhibitory cascade. **Galantide** prevents this activation by occupying the receptor's binding site.





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Caption: Galantide competitively blocks galanin binding to its receptor.

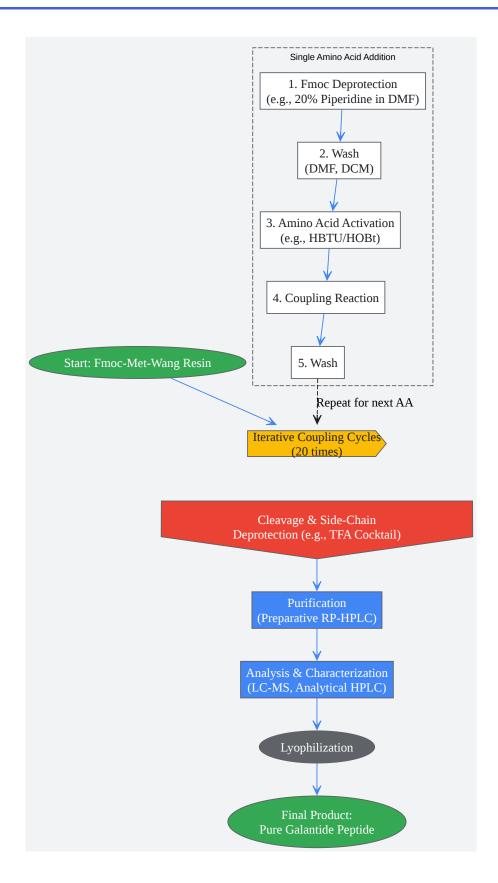
Experimental Protocols and Workflows

This section outlines generalized yet detailed methodologies for the synthesis, purification, and biological activity assessment of **Galantide**. These protocols are based on standard practices in peptide chemistry and pharmacology.

Peptide Synthesis and Purification Workflow

Galantide is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by purification via reverse-phase HPLC.





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Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).



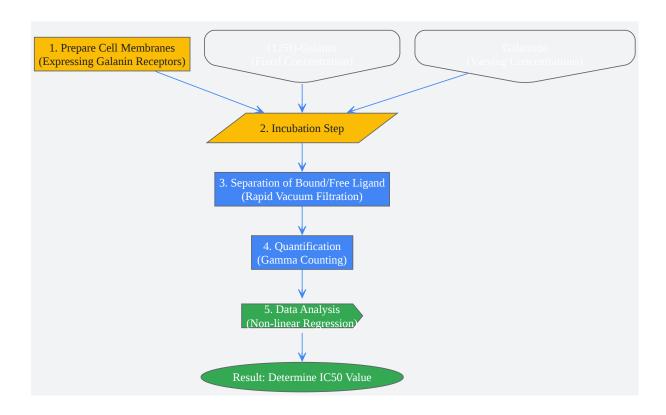
Methodology:

- Resin Preparation: The synthesis begins with a pre-loaded Fmoc-Met-Wang resin, where the
 C-terminal methionine is already attached to the solid support.
- Amino Acid Coupling Cycle: The peptide chain is elongated from C-terminus to N-terminus through repetitive cycles.
 - Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).
 - Activation: The carboxyl group of the next incoming Fmoc-protected amino acid is activated using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
 - Coupling: The activated amino acid is added to the resin, forming a new peptide bond with the deprotected N-terminus.
- Cleavage: After the final amino acid (Glycine) is coupled, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.[5][8]
- Lyophilization: The pure peptide fractions are pooled and lyophilized to yield a stable, fluffy white powder.

Biological Activity Assay: Competitive Radioligand Binding



A competitive binding assay is a standard method to determine the affinity (IC50, Ki) of an unlabeled ligand (**Galantide**) by measuring its ability to displace a labeled ligand from a receptor.



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Caption: Workflow for a competitive radioligand binding assay.

Methodology:



- Membrane Preparation: Prepare membrane fractions from cells or tissues known to express galanin receptors (e.g., Rin m 5F cells, rat hypothalamus).[2][6] Protein concentration is determined via a standard assay (e.g., BCA).
- Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed, low concentration of a radiolabeled galanin analog (e.g., 125I-Galanin) and serially diluted concentrations of unlabeled Galantide.
- Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Separation: The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
- Quantification: The radioactivity retained on each filter is measured using a gamma counter.
- Data Analysis: The amount of bound radioactivity is plotted against the logarithm of the
 Galantide concentration. A sigmoidal dose-response curve is generated using non-linear
 regression analysis to calculate the IC50 value—the concentration of Galantide required to
 displace 50% of the specific binding of the radioligand.[6]

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